Heptane-2-sulfonyl Chloride

Catalog No.
S14054073
CAS No.
M.F
C7H15ClO2S
M. Wt
198.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptane-2-sulfonyl Chloride

Product Name

Heptane-2-sulfonyl Chloride

IUPAC Name

heptane-2-sulfonyl chloride

Molecular Formula

C7H15ClO2S

Molecular Weight

198.71 g/mol

InChI

InChI=1S/C7H15ClO2S/c1-3-4-5-6-7(2)11(8,9)10/h7H,3-6H2,1-2H3

InChI Key

XMCYPBHDMUSBJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)S(=O)(=O)Cl

Heptane-2-sulfonyl Chloride is an organosulfur compound with the molecular formula C7H15ClO2S\text{C}_7\text{H}_{15}\text{ClO}_2\text{S}. This compound features a sulfonyl group attached to the second carbon of a heptane chain, making it a sulfonyl chloride derivative. Its structural formula highlights its unique characteristics, which contribute to its reactivity and versatility in organic synthesis. Heptane-2-sulfonyl Chloride is primarily employed in the formation of various derivatives, including sulfonamides and sulfonates, due to its electrophilic nature and ability to undergo nucleophilic substitution reactions .

  • Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines, alcohols, and thiols. This reaction leads to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively. For example:
    • Reaction with amines produces sulfonamides.
    • Reaction with alcohols yields sulfonates.
    • Reaction with thiols results in sulfonothioates.
  • Oxidation and Reduction: Although less common, Heptane-2-sulfonyl Chloride can also participate in oxidation-reduction reactions under specific conditions. These reactions typically require strong oxidizing or reducing agents .

Common Reagents and Conditions

  • Nucleophilic Substitution: Primary and secondary amines, alcohols, and thiols are typical reagents used.
  • Oxidation and Reduction: These reactions may need controlled temperature and pressure conditions for optimal results .

Heptane-2-sulfonyl Chloride can be synthesized through various methods:

  • Reaction of Heptane-2-sulfonic Acid with Thionyl Chloride:
    C7H15SO3H+SOCl2C7H15SO2Cl+SO2+HCl\text{C}_7\text{H}_{15}\text{SO}_3\text{H}+\text{SOCl}_2\rightarrow \text{C}_7\text{H}_{15}\text{SO}_2\text{Cl}+\text{SO}_2+\text{HCl}
    This method is efficient and yields high-purity product under reflux conditions.
  • Industrial Production: In industrial settings, continuous flow processes are often employed to ensure consistent quality and yield. Automated systems allow precise control over reaction parameters, minimizing side reactions .

Heptane-2-sulfonyl Chloride is utilized in various applications:

  • Organic Synthesis: It serves as a reagent for synthesizing sulfonamides and other sulfonate derivatives.
  • Pharmaceutical Chemistry: Potential applications include drug development where sulfonamide derivatives are required.
  • Chemical Research: It is used in laboratories for research involving nucleophilic substitutions and other organic transformations .

Heptane-2-sulfonyl Chloride can be compared with other sulfonyl chlorides such as:

Compound NameMolecular FormulaUnique Features
Methanesulfonyl ChlorideCH3SO2Cl\text{CH}_3\text{SO}_2\text{Cl}Shorter chain length; highly reactive
Benzenesulfonyl ChlorideC6H5SO2Cl\text{C}_6\text{H}_5\text{SO}_2\text{Cl}Aromatic structure; used in electrophilic aromatic substitution
Toluene-4-sulfonyl ChlorideC7H7SO2Cl\text{C}_7\text{H}_7\text{SO}_2\text{Cl}Contains a methyl group on the aromatic ring; affects reactivity

Uniqueness

Heptane-2-sulfonyl Chloride stands out due to its longer aliphatic chain compared to methanesulfonyl and benzenesulfonyl chlorides. This structural difference influences its reactivity profile and solubility characteristics, making it suitable for specific synthetic applications where steric effects play a significant role .

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

198.0481286 g/mol

Monoisotopic Mass

198.0481286 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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